Cobaltous nitrate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Catalyst Precursor:

Cobaltous nitrate hexahydrate serves as a precursor for the synthesis of various catalysts employed in organic reactions. Its cobalt (II) ions (Co²⁺) can readily bind to organic ligands, forming complexes with specific catalytic properties. Research focuses on tailoring these complexes for various reactions, including:

- Dehydrogenation: Removal of hydrogen atoms from organic molecules

- Hydrogenation: Addition of hydrogen atoms to organic molecules

- Hydroformylation: Introduction of an aldehyde functional group (CHO) to organic molecules

Material Science:

Cobaltous nitrate hexahydrate plays a role in the synthesis of various materials with unique properties:

- Cobalt nanoparticles: These nanoparticles exhibit catalytic activity and magnetic properties, making them valuable in various applications, including energy storage and biomedical research

- Lithium-ion batteries: Cobalt-based compounds are crucial components in lithium-ion battery cathodes, influencing their energy density and performance

- Thin films: Cobaltous nitrate hexahydrate can be used to deposit thin films of cobalt oxide (CoO) through techniques like chemical vapor deposition. These films find applications in electronics and solar cells due to their conductivity and optical properties

Biological Research:

Cobalt is an essential trace element for various biological processes, and cobaltous nitrate hexahydrate serves as a source of cobalt ions in studies related to:

- Vitamin B12 synthesis: Cobalt is a critical component of vitamin B12, and research explores the role of cobaltous nitrate hexahydrate in the production of this essential vitamin

- Enzymatic studies: Cobalt ions can activate certain enzymes, and research investigates their role in various biological processes, including nitrogen fixation and oxygen transport

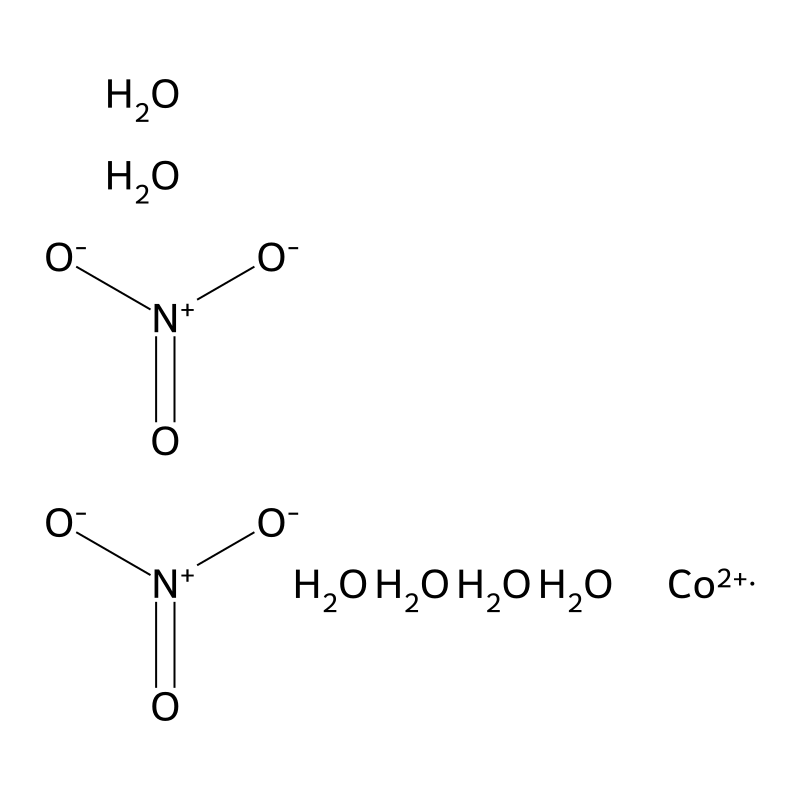

Cobaltous nitrate hexahydrate, with the chemical formula Co(NO₃)₂·6H₂O, is an inorganic compound that appears as a red crystalline solid. It is highly soluble in water, making it useful in various applications in chemistry and industry. The compound has a molecular weight of 291.03 g/mol and is classified under the CAS number 10026-22-9. Cobaltous nitrate hexahydrate is known for its oxidizing properties and is often used as a precursor in the synthesis of other cobalt compounds and catalysts .

Cobalt(II) nitrate hexahydrate presents several safety concerns:

- Toxicity: Harmful if swallowed or inhaled. Chronic exposure can cause lung damage and other health problems [].

- Oxidizer: May intensify fire [].

- Skin and eye irritant: Can cause skin irritation and serious eye damage [].

- Suspected carcinogen: Exposure is suspected of causing cancer [].

- Environmental hazard: Very toxic to aquatic life with long lasting effects [].

In aqueous solutions, cobaltous nitrate can react with bases to form cobalt hydroxide:

These reactions highlight its role as a source of cobalt ions and its ability to engage in redox chemistry.

Cobaltous nitrate hexahydrate exhibits notable biological activity, particularly regarding its potential toxicity. Studies indicate that it may cause reproductive toxicity and is classified as possibly carcinogenic to humans . Animal tests have shown that exposure can lead to adverse effects on reproduction and development. Furthermore, cobalt ions can induce oxidative stress in biological systems, which may contribute to cellular damage .

Cobaltous nitrate hexahydrate can be synthesized through several methods:

- Direct Reaction: Reacting cobalt oxide or cobalt carbonate with nitric acid yields cobaltous nitrate:

- Hydration of Cobalt Nitrate: Anhydrous cobalt nitrate can be hydrated by dissolving it in water, followed by crystallization to obtain the hexahydrate form.

- Precipitation: Cobalt salts can be precipitated from solutions containing cobalt ions by adding nitrates under controlled conditions.

These methods allow for the production of cobaltous nitrate hexahydrate with varying purities suitable for different applications.

Cobaltous nitrate hexahydrate has diverse applications across multiple fields:

- Catalysis: Utilized as a catalyst in organic reactions and as a precursor for other cobalt-containing catalysts.

- Pigments: Employed in the production of blue pigments used in ceramics and glass.

- Electroplating: Acts as an electrolyte in electroplating processes for metal coatings.

- Chemical Analysis: Used in analytical chemistry for detecting and quantifying cobalt ions.

- Agriculture: Sometimes applied as a micronutrient in fertilizers due to its essential role in plant metabolism.

Research on the interactions of cobaltous nitrate hexahydrate with other compounds indicates its potential effects on biological systems. For instance, studies have shown that it can interact with various biomolecules, leading to alterations in enzyme activities and cellular responses. The compound's ability to generate reactive oxygen species may also influence its interactions with cellular components, contributing to its toxicological profile .

Cobaltous nitrate hexahydrate shares similarities with several other cobalt compounds, but each has unique properties:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Cobalt(II) chloride | CoCl₂·6H₂O | Blue-green solid; used in dyeing and pigments. |

| Cobalt(II) sulfate | CoSO₄·7H₂O | Pink crystalline solid; used as a fertilizer. |

| Cobalt(II) acetate | Co(CH₃COO)₂·4H₂O | Used in organic synthesis; forms complexes easily. |

| Cobalt(II) carbonate | CoCO₃ | Occurs naturally; used for pigment production. |

Cobaltous nitrate hexahydrate is unique due to its high solubility and oxidizing properties, making it particularly valuable in chemical synthesis and catalysis compared to other less soluble or less reactive cobalt salts .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H350i: May cause cancer by inhalation [Danger Carcinogenicity];

H360F: May damage fertility [Danger Reproductive toxicity];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

10026-22-9